molecular formula C11H12F3NO B3069835 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol CAS No. 1000198-74-2

3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol

Cat. No.: B3069835
CAS No.: 1000198-74-2
M. Wt: 231.21 g/mol
InChI Key: YEOWRYUFQAXJOT-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a trifluoromethylphenyl substituent at the 3-position. Its molecular formula is C₁₁H₁₂F₃NO, with a molecular weight of 231.21 (). The compound exists in enantiomeric forms, such as (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol (CAS: 1567666-71-0), highlighting the importance of stereochemistry in its biological and physicochemical properties . Its hydrochloride salt (CAS: 1423029-18-8) has enhanced solubility due to the ionic form, with a molecular weight of 267.68 ().

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)10(16)5-6-15-7-10/h1-4,15-16H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOWRYUFQAXJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethylphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable amine can lead to the formation of the desired pyrrolidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. The pyrrolidine ring can also contribute to the compound’s overall biological activity by influencing its three-dimensional structure and interactions with target molecules .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol (CAS: 1198180-92-5): The trifluoromethyl group is in the meta position on the phenyl ring (vs. para in the target compound). Molecular weight: 231.21 (same as target compound).
  • 5-(3-Methoxyphenyl)pyrrolidin-3-ol (CAS: 13657-17-5): The methoxy group (electron-donating) replaces the trifluoromethyl group (electron-withdrawing). This substitution decreases acidity (pKa) and may improve metabolic stability but reduce target affinity in hydrophobic environments . Molecular formula: C₁₁H₁₅NO₂; molecular weight: 193.24.

Stereochemical Variations

  • (3R)-1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol :
    • The R enantiomer may exhibit distinct biological activity compared to the S form. For example, enantiomers often differ in receptor binding efficiency or metabolic pathways .

Functional Group Modifications

  • 5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride :
    • The hydrochloride salt improves aqueous solubility, critical for oral bioavailability. Melting point: 193–196°C (similar salts in ) .
  • Derivatives with Heterocyclic Appendages :
    • Example: (3R,5R)-3-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-5-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-3-ol ().
    • Molecular weight: 412.386 . The addition of oxadiazole and thiazole rings introduces hydrogen-bonding sites and bulkiness, likely enhancing target affinity but reducing membrane permeability .

Physicochemical and Pharmacological Data

Compound Name Molecular Formula Molecular Weight Key Features Evidence ID
3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol C₁₁H₁₂F₃NO 231.21 Base compound; para-CF₃ substitution 16
Hydrochloride salt C₁₁H₁₃ClF₃NO 267.68 Enhanced solubility 9
1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol C₁₁H₁₂F₃NO 231.21 Meta-CF₃ substitution 12
5-(3-Methoxyphenyl)pyrrolidin-3-ol C₁₁H₁₅NO₂ 193.24 Electron-donating methoxy group 11
Thiazole-oxadiazole derivative C₁₇H₁₅F₃N₄O₃S 412.386 Heterocyclic appendages; high molecular weight 10

Biological Activity

3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol is a compound of significant interest due to its potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity, facilitating cellular penetration and interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

The mechanism of action for this compound involves interactions with specific enzymes and receptors. The presence of the trifluoromethyl group increases the compound's potency and selectivity towards its targets. This modification can alter the compound's binding affinity, leading to enhanced inhibition or activation of enzymatic activity. For instance, studies indicate that compounds with similar structures have shown improved inhibition of neurotransmitter uptake enzymes, suggesting a potential role in modulating neurotransmitter levels in the brain.

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound, including:

  • Anticonvulsant Properties : Preliminary studies suggest efficacy in models of drug-resistant epilepsy, with effective doses (ED50) reported at 63.2 mg/kg in specific animal models .
  • Anti-inflammatory Effects : The compound has shown significant anti-inflammatory activity in models such as carrageenan-induced inflammation, indicating potential use in treating inflammatory conditions .
  • Analgesic Effects : It has been effective against pain responses in several pain models, including formalin-induced tonic pain and neuropathic pain induced by oxaliplatin .

Anticonvulsant Activity

A study evaluated the anticonvulsant activity of several compounds similar to this compound. The results indicated that these compounds provided substantial protection in various seizure models, demonstrating a protective index (PI) that describes their therapeutic benefit relative to neurotoxicity .

CompoundED50 (mg/kg)Protective Index
Compound A67.45.5
Compound B63.26.0
This compoundTBDTBD

Anti-inflammatory Activity

In a separate investigation focusing on anti-inflammatory properties, this compound demonstrated significant reductions in inflammation markers when tested in vivo. The compound effectively inhibited pro-inflammatory cytokines and showed promise as a therapeutic agent for inflammatory diseases .

Interaction Studies

Recent interaction studies have highlighted the binding affinity of this compound to various biological targets. These studies suggest that its structural features enhance interactions with specific enzymes and receptors, potentially leading to significant pharmacological effects .

Q & A

Q. Example Reaction Table :

StepReagents/ConditionsYield
Trifluoromethylphenyl couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C65-75%
HydroxylationH₂O₂, AcOH, 50°C50-60%

Basic: How is the structure of this compound confirmed?

Methodological Answer:
Structural confirmation relies on:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.8–3.5 ppm (pyrrolidine protons), δ 7.4–7.8 ppm (aromatic protons) .
    • ¹³C NMR : Signals for CF₃ (~125 ppm, q, J = 280 Hz) and hydroxyl-bearing carbon (~70 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement, confirming the hydroxyl group’s axial/equatorial position .
  • Mass Spectrometry : Molecular ion peak at m/z 245 (M⁺) .

Advanced: How to address stereochemical challenges in synthesizing enantiomerically pure this compound?

Methodological Answer:
Stereochemical control is critical for bioactivity. Strategies include:

  • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during ring formation .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed coupling reactions .
  • Chiral HPLC : Separate enantiomers using a Chiralpak® AD-H column (hexane:isopropanol = 90:10, 1 mL/min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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